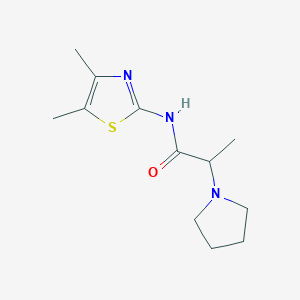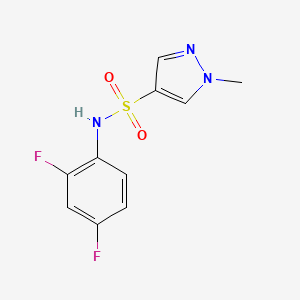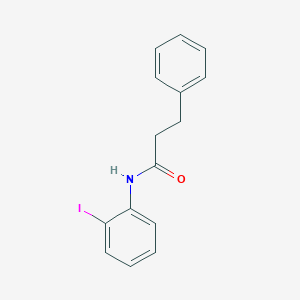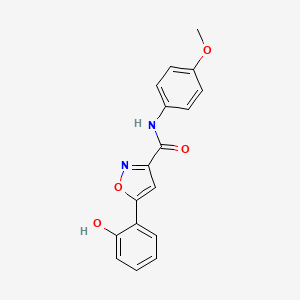
4-(2,4-dichlorophenoxy)-N-ethyl-N-(pyridin-4-ylmethyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-dichlorophenoxy)-N-ethyl-N-(pyridin-4-ylmethyl)butanamide is a synthetic organic compound with a molecular formula of C16H16Cl2N2O2 and a molecular weight of 339.2 g/mol. This compound is characterized by the presence of a dichlorophenoxy group, an ethyl group, and a pyridinylmethyl group attached to a butanamide backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-ethyl-N-(pyridin-4-ylmethyl)butanamide typically involves the following steps:
Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form the 2,4-dichlorophenoxy intermediate.
Coupling with butanamide: The intermediate is then coupled with butanamide under specific reaction conditions to form the desired compound.
Introduction of the pyridinylmethyl group: Finally, the pyridinylmethyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of the dichlorophenoxy intermediate and butanamide are synthesized.
Automated coupling reactions: Automated systems are used to couple the intermediates under controlled conditions.
Purification and quality control: The final product is purified using techniques such as recrystallization or chromatography and undergoes rigorous quality control to ensure purity and consistency.
化学反应分析
Types of Reactions
4-(2,4-dichlorophenoxy)-N-ethyl-N-(pyridin-4-ylmethyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the pyridinylmethyl group.
科学研究应用
4-(2,4-dichlorophenoxy)-N-ethyl-N-(pyridin-4-ylmethyl)butanamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-ethyl-N-(pyridin-4-ylmethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to specific receptors: It can bind to certain receptors in biological systems, modulating their activity.
Inhibit enzyme activity: The compound may inhibit the activity of specific enzymes, leading to downstream effects on metabolic pathways.
Modulate signaling pathways: It can influence various signaling pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis.
属性
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-ethyl-N-(pyridin-4-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O2/c1-2-22(13-14-7-9-21-10-8-14)18(23)4-3-11-24-17-6-5-15(19)12-16(17)20/h5-10,12H,2-4,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGOVKLHZGANJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B6026535.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B6026542.png)
![3-[2-(3-fluorophenyl)ethyl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B6026559.png)


![2-{[(3,4-Dimethylphenyl)amino]methylidene}-5-(4-methylphenyl)cyclohexane-1,3-dione](/img/structure/B6026591.png)

![N-[(4-CHLOROPHENYL)METHYL]-2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B6026609.png)
![2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6026618.png)
![6-[[5-(3-Fluorophenyl)-1,2,4-triazin-3-yl]amino]-2-methylheptan-2-ol](/img/structure/B6026633.png)
![ethyl 4-[3-(4-chlorophenyl)-7-oxo-5-sulfanylidene-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-6-yl]benzoate](/img/structure/B6026636.png)


![1-[2-({[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}amino)ethyl]-2-imidazolidinone](/img/structure/B6026647.png)
